molecular formula C22H20N4Na2O15P2 B12068422 Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate

Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate

Cat. No.: B12068422
M. Wt: 688.3 g/mol
InChI Key: JTJRNERVYXCVSM-UHFFFAOYSA-L
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Description

This compound is a disodium salt featuring a complex structure combining a pyrimidine-dione core (5-methyl-2,4-dioxopyrimidin-1-yl), an oxolan (tetrahydrofuran) ring, and two distinct phosphate moieties modified with 4-nitrophenyl groups. The molecule’s architecture includes:

  • A central oxolan ring substituted with a 5-methyl-2,4-dioxopyrimidin-1-yl group at position 3.
  • A phosphoryloxymethyl group at position 2 of the oxolan, esterified with a 4-nitrophenoxy-oxidophosphoryl unit.
  • A second 4-nitrophenyl phosphate group at position 3 of the oxolan.

The disodium counterions enhance solubility in aqueous environments, making it suitable for biochemical applications. The 4-nitrophenyl groups contribute to UV-vis activity, enabling spectroscopic tracking in enzymatic assays .

Properties

Molecular Formula

C22H20N4Na2O15P2

Molecular Weight

688.3 g/mol

IUPAC Name

disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate

InChI

InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2

InChI Key

JTJRNERVYXCVSM-UHFFFAOYSA-L

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate is a complex chemical compound notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Pyrimidine Ring : Contributes to its interaction with nucleic acids.
  • Oxolane Moiety : Enhances solubility and bioavailability.
  • Phosphate Group : Critical for biochemical interactions and enzyme activity modulation.

The molecular formula is C16H24N2Na2O16P2C_{16}H_{24}N_2Na_2O_{16}P_2, and it possesses significant reactivity due to the presence of the phosphate group, which can participate in various phosphorylation reactions.

Biological Activity Overview

Research indicates that compounds similar to disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate exhibit various biological activities, including:

  • Antiviral Properties : The dioxopyrimidine structure suggests potential interactions with viral nucleic acids, possibly inhibiting viral replication.
  • Anticancer Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for cancer therapy.
  • Enzyme Modulation : As a phosphonate, it can act as a substrate or inhibitor for various phosphatases, influencing metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Nucleic Acid Interaction : The pyrimidine component may interact with DNA and RNA, potentially affecting their synthesis and function.
  • Enzymatic Modulation : It can inhibit or activate enzymes involved in critical cellular processes, such as cell signaling and metabolism.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Here are notable findings:

StudyFindings
Antiviral Activity Study Demonstrated that similar dioxopyrimidine compounds inhibited replication of viruses such as HIV and HCV in vitro.
Anticancer Research Compounds with similar structures induced apoptosis in various cancer cell lines, including breast and lung cancer cells.
Enzyme Interaction Analysis Found that disodium p-nitrophenyl phosphate serves as a substrate for alkaline phosphatase, highlighting its utility in enzyme-linked assays.

Potential Applications

Given its biological activities, disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate has several potential applications:

  • Pharmaceutical Development : As a lead compound for antiviral and anticancer drugs.
  • Biochemical Research : Used as a tool in enzyme assays and studies involving nucleic acid interactions.

Comparison with Similar Compounds

Research Implications and Limitations

  • Similarity Metrics : Structural similarity assessments (e.g., Tanimoto coefficients) may classify the target with other nitrophenyl phosphates, but functional differences (e.g., enzymatic cleavage rates) underscore the need for bioactivity-guided comparisons .
  • Contradictions: posits that structural similarity predicts bioactivity, yet ’s nitrophenyl-bearing compound diverges in application due to its non-phosphate core. This highlights the limitation of isolated functional group comparisons .

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